molecular formula C6H6BIO2 B1301964 3-Iodophenylboronic acid CAS No. 221037-98-5

3-Iodophenylboronic acid

Cat. No. B1301964
M. Wt: 247.83 g/mol
InChI Key: REEUXWXIMNEIIN-UHFFFAOYSA-N
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Description

3-Iodophenylboronic acid is a compound with the molecular formula C6H6BIO2 . It is a boronic acid derivative where the boron atom is attached to an iodophenyl group .


Synthesis Analysis

The synthesis of boronic acid derivatives, including 3-Iodophenylboronic acid, often involves the addition of organometallic reagents to boranes . Another strategy is the reaction of triarylboranes with a ligand . A recent study reported the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-Iodophenylboronic acid consists of a boron atom attached to an iodophenyl group . The compound has a molecular weight of 247.83 g/mol .


Chemical Reactions Analysis

3-Iodophenylboronic acid is involved in various chemical reactions. It is used in the aerobic oxidative coupling with arenes, coupling with acetals, and the synthesis of inhibitors of homoserine transacetylase . It also participates in Boron-Heck arylation with alkenes and N-arylation Heck reactions with electrophilic alkenes .


Physical And Chemical Properties Analysis

3-Iodophenylboronic acid has a density of 2.0±0.1 g/cm3, a boiling point of 358.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 170.8±28.4 °C . The compound has a molar refractivity of 46.2±0.4 cm3 .

Scientific Research Applications

  • Aerobic Oxidative Coupling with Arenes

    • Field : Organic Chemistry
    • Application : 3-Iodophenylboronic acid is used as a reactant in aerobic oxidative coupling with arenes .
  • Coupling with Acetals

    • Field : Organic Chemistry
    • Application : It is involved in coupling reactions with acetals .
  • Synthesis of Inhibitors of Homoserine Transacetylase

    • Field : Biochemistry
    • Application : 3-Iodophenylboronic acid is used in the synthesis of inhibitors of homoserine transacetylase .
  • Boron-Heck Arylation with Alkenes

    • Field : Organic Chemistry
    • Application : It is used in Boron-Heck arylation with alkenes .
  • N-Arylation

    • Field : Organic Chemistry
    • Application : 3-Iodophenylboronic acid is used in N-arylation .
  • Heck Reactions with Electrophilic Alkenes

    • Field : Organic Chemistry
    • Application : It is used in Heck reactions with electrophilic alkenes .

Safety And Hazards

3-Iodophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause eye and skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation .

properties

IUPAC Name

(3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEUXWXIMNEIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370252
Record name 3-Iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodophenylboronic acid

CAS RN

221037-98-5
Record name 3-Iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Lautens, A Roy, K Fukuoka, K Fagnou… - Journal of the …, 2001 - ACS Publications
… Of particular interest is the use of the 3-iodophenylboronic acid 2d to produce 4d in 72% yield (entry 10), illustrating that insertion of rhodium into the aryliodide bond is not a competitive …
Number of citations: 238 pubs.acs.org
GF Zha, GAL Bare, J Leng, ZP Shang… - … Synthesis & Catalysis, 2017 - Wiley Online Library
… , reported previously through direct fluorosulfonylvinyllation of 1,3-diiodobenzene,5 was also obtained in a two step protocol exploiting chemoselectivity upon 3-iodophenylboronic acid …
Number of citations: 59 onlinelibrary.wiley.com
K Durka, J Górka, P Kurach, S Luliński… - Journal of Organometallic …, 2010 - Elsevier
Silylated functionalized arylboronic acids were converted into corresponding iodinated arylboronic acids in good yields via the electrophilic ipso-desilylation effected with iodine …
Number of citations: 10 www.sciencedirect.com
H Nakamura, H Kuroda, H Saito… - ChemMedChem …, 2006 - Wiley Online Library
… The reactions of 4-iodophenylboronic acids 4 a and 3-iodophenylboronic acid 4 b with pinacol proceeded smoothly in ether to give the corresponding esters 5 a and 5 b quantitatively. 5-…
N Blaquiere, GM Castanedo, JD Burch… - Journal of Medicinal …, 2018 - ACS Publications
… Treatment of 3-iodophenylboronic acid with potassium hydrogen fluoride delivered potassium trifluoroborate 17. Sonogashira reaction with (R)-8 proceeded to give 90% isolated yield …
Number of citations: 39 pubs.acs.org
M Lautens, C Dockendorff, K Fagnou, A Malicki - Organic Letters, 2002 - ACS Publications
… 3-Iodophenylboronic acid is compatible with the catalyst, indicating that insertion into the Ar−I bond is not competitive with insertion of the alkene (although higher catalyst loadings were …
Number of citations: 252 pubs.acs.org
JM O'Neill - 2010 - search.proquest.com
… Furthermore, 3-iodophenylboronic acid reacted with cyclohexenone, and then … In the case of di-substituted halo-arylboronic acids, the use of both 2-fluoro-3-iodophenylboronic acid and …
Number of citations: 0 search.proquest.com
T Verdelet, S Benmahdjoub, B Benmerad… - The Journal of …, 2019 - ACS Publications
… title compound was prepared according to the general procedure from commercially available 2,3,4,6-tetra-O-acetyl-d-glucopyranose (174 mg, α/β = 1:3) and 3-iodophenylboronic acid (…
Number of citations: 14 pubs.acs.org
H Schmidt, T Eickhorst - … In Situ Hybridization (FISH) Application Guide, 2017 - Springer
… Dilute with ethanol to obtain final concentration of 1 mg biotin ml −1 tyramide solution and add 2 % 3-iodophenylboronic acid [(w/v), eg, Sigma-Aldrich]. Aliquot and store at −20 C. For …
Number of citations: 3 link.springer.com
SM Gillbard - 2023 - eprints.nottingham.ac.uk
Herein is presented a highly enantioselective nickel-catalysed anti-carbometallative-cyclisation reaction of substrates containing an alkyne tethered to an electron-deficient alkene. …
Number of citations: 0 eprints.nottingham.ac.uk

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